molecular formula C14H15NO3 B13183810 2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13183810
M. Wt: 245.27 g/mol
InChI Key: NPCYPNCHSGTVRV-UHFFFAOYSA-N
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Description

2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may interact with nuclear receptors, affecting gene expression and cellular processes . The cyclobutyl and hydroxyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which can confer distinct steric and electronic properties. The hydroxyl group also adds to its versatility in chemical reactions and potential biological activities .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-cyclobutyl-5-hydroxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-15-11-6-5-9(16)7-10(11)12(14(17)18)13(15)8-3-2-4-8/h5-8,16H,2-4H2,1H3,(H,17,18)

InChI Key

NPCYPNCHSGTVRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=C1C3CCC3)C(=O)O

Origin of Product

United States

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